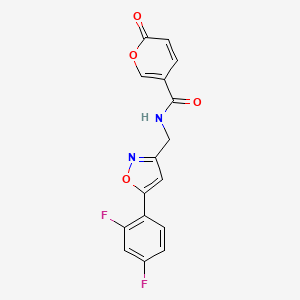

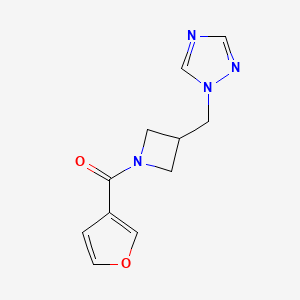

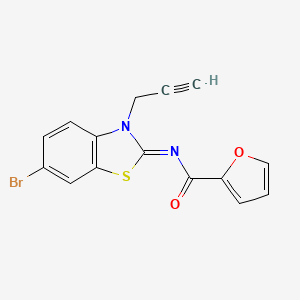

![molecular formula C20H20N2O3S B2521001 2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide CAS No. 428842-42-6](/img/structure/B2521001.png)

2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various naphthalene sulfonate derivatives has been explored in the provided studies. For instance, a series of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives were synthesized and characterized using spectral techniques . Similarly, other research has reported the synthesis of compounds like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate , and a one-step synthesis method for a complex naphthalene sulfonate derivative was also described . These studies indicate a growing interest in the synthesis of naphthalene sulfonate derivatives for various applications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For example, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) were employed to characterize the structure of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate . Single-crystal XRD was used to determine the triclinic structure of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate . These studies demonstrate the importance of using a combination of techniques to elucidate the molecular structures of synthesized compounds.

Chemical Reactions Analysis

The reactivity and potential chemical reactions of naphthalene sulfonate derivatives have been investigated. For instance, the cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds were explored, leading to the formation of highly functionalized naphthalenones . Additionally, the reactions of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde resulted in the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate . These studies highlight the diverse reactivity of naphthalene sulfonate derivatives and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized naphthalene sulfonate derivatives were extensively analyzed. The optical absorption properties, thermal behavior, and nonlinear optical properties of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate were studied, revealing its suitability for photonic devices and nonlinear optical applications . Theoretical calculations, including density functional theory (DFT), were used to investigate the local and global chemical activities of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate, providing insights into its electrophilic and nucleophilic nature . These analyses are crucial for understanding the potential applications of these compounds in various fields.

Scientific Research Applications

Antibacterial and Anticancer Applications

- Antibacterial Activity: A study involving derivatives of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide showed promising antibacterial properties. Specifically, a derivative exhibited significant antibacterial activity against Proteus vulgaris, with minimum inhibitory concentration (MIC) values indicating potent efficacy compared to standard antibiotics like Sparfloxacin (Ravichandiran et al., 2015).

- Anticancer Activity: Research on 1,4‐Naphthoquinone derivatives, including those related to the mentioned compound, demonstrated potent cytotoxic activity against several human cancer cell lines. These compounds induced apoptosis and arrested the cell cycle at the G1 phase in cancer cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Sensing and Molecular Interaction Studies

- Chemosensor for Al(III) Ions: A chemosensor based on a derivative of the compound was synthesized for detecting Al(III) ions, exhibiting enhanced fluorescent emissions. This finding indicates its potential application in detecting metal ions in various environments (Ding et al., 2013).

- Interaction with Biomolecules: Another study focused on the interaction between derivatives of the mentioned compound and Bovine Serum Albumin (BSA). The research revealed insights into the binding mechanism and quenching process, essential for understanding the compound's behavior in biological systems (Ghosh et al., 2016).

Pharmacological Evaluations

- Pharmacological Potential: Derivatives of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide were evaluated for various pharmacological activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Faheem, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-10-12-17(13-11-15)26(24,25)22(2)14-20(23)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPMRVHUSOFZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

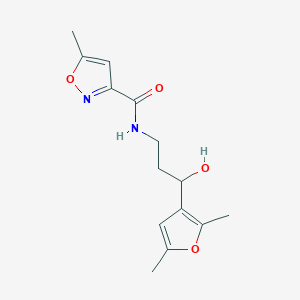

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

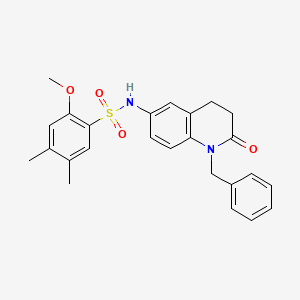

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)

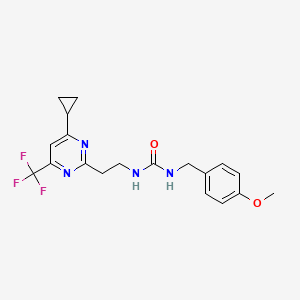

![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)